molecular formula C11H20N2O2 B597607 Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 1211586-09-2

Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B597607
CAS No.: 1211586-09-2
M. Wt: 212.293
InChI Key: WJDUCDSPGKNBBW-UHFFFAOYSA-N
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Description

Overview of Spirocyclic Compounds in Chemical Research

Spirocyclic compounds are defined by their distinct structural feature of two rings sharing a single atom, known as the spiro atom. This configuration imposes significant conformational rigidity, which reduces entropy penalties during target binding and enhances selectivity in biological systems. The three-dimensionality of spirocycles contrasts sharply with planar aromatic systems, offering improved solubility and metabolic stability while maintaining potent interactions with protein binding sites.

Historically, spirocyclic motifs have been prevalent in natural products and pharmaceuticals. For instance, griseofulvin, an antifungal agent, and spironolactone, a diuretic, exemplify early spirocyclic drugs. Modern advancements in synthetic methodologies have expanded access to spiro scaffolds, enabling their integration into drug candidates for conditions such as cancer, neurodegenerative diseases, and metabolic disorders. The fraction of sp³-hybridized carbons (Fsp³) in spirocycles often exceeds that of traditional heterocycles, correlating with higher clinical success rates due to improved pharmacokinetic profiles.

Significance of 2-Azaspiro[3.3]heptane Derivatives

2-Azaspiro[3.3]heptanes, a subclass of spirocyclic compounds, feature a nitrogen atom within their bicyclic framework. This structural modification introduces basicity and hydrogen-bonding capabilities, enhancing interactions with biological targets. Compared to six-membered heterocycles like piperidines or morpholines, 2-azaspiro[3.3]heptanes exhibit reduced lipophilicity (ΔlogD₇.₄ ≈ −0.2 to −1.0) while maintaining metabolic stability, making them attractive for central nervous system (CNS) drug development.

The tert-butyl carbamate group in tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate serves dual roles: it protects the amine functionality during synthesis and modulates the compound’s physicochemical properties. The spirocyclic core’s rigidity restricts rotational freedom, allowing precise orientation of substituents for optimal target engagement. Recent studies highlight its utility as a building block for σ₁ receptor ligands and kinase inhibitors, where its three-dimensional geometry improves selectivity over flat aromatic systems.

Historical Context of this compound Development

The synthesis of 2-azaspiro[3.3]heptane derivatives gained momentum in the early 2010s with advancements in asymmetric catalysis and strain-release strategies. This compound (CAS: 1211586-09-2) first appeared in synthetic literature around 2010 as part of efforts to diversify spirocyclic chemical space. Key breakthroughs included the development of diastereoselective additions to Davis–Ellman imines, enabling efficient access to enantiomerically pure spirocycles.

By 2017, this compound had been recognized as a valuable intermediate in fragment-based drug discovery. Its synthesis typically involves a three-step sequence: (1) cyclopropanation of α,β-unsaturated amides, (2) LiAlH₄ reduction to introduce the amine functionality, and (3) Boc protection to yield the final product. The availability of commercial building blocks (e.g., Synthonix Corporation’s SY3371475823) has facilitated its adoption in high-throughput screening campaigns targeting GPCRs and ion channels. Recent applications include its use in optimizing melanin-concentrating hormone receptor 1 (MCHr1) antagonists and SHP2 inhibitors, where the spirocyclic core improved potency and reduced off-target effects.

Properties

IUPAC Name

tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-11(7-13)4-8(12)5-11/h8H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDUCDSPGKNBBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677370
Record name tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211586-09-2
Record name tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate
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Preparation Methods

Reduction of Oxo Precursor

A widely documented approach begins with tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which is reduced to the corresponding alcohol using sodium borohydride (NaBH₄) in methanol under inert nitrogen atmosphere at 0°C. While this yields the hydroxyl derivative, further modification is required to introduce the amino group.

Reaction Conditions:

  • Substrate: tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (507 mg, 2.4 mmol)

  • Reducing Agent: NaBH₄ (182 mg, 4.8 mmol)

  • Solvent: Methanol (5.0 mL)

  • Temperature: 0°C

  • Atmosphere: N₂

  • Yield: 100%

Conversion of Hydroxyl to Amino Group

The hydroxyl intermediate undergoes substitution to introduce the amino moiety. While direct amination is challenging, methods such as the Mitsunobu reaction or nucleophilic substitution with ammonia/amines under high-temperature conditions may be employed. For example, treating the hydroxyl compound with phthalimide under Mitsunobu conditions (DIAD, PPh₃) followed by hydrazine deprotection could yield the primary amine.

Critical Considerations:

  • Steric hindrance from the spirocyclic structure necessitates optimized leaving group activation.

  • Boc protection of the secondary amine ensures stability during subsequent reactions.

Direct Spirocyclization from Boc-Protected Amines

Ring-Closing Strategies

Forming the spirocyclic structure directly from a Boc-protected diamine precursor avoids multi-step functional group interconversions. For instance, a diamine with orthogonal protecting groups undergoes intramolecular cyclization under basic conditions.

Example Protocol:

  • Substrate: N-Boc-protected diaminoalkane

  • Base: Potassium tert-butoxide (t-BuOK)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: Reflux (66°C)

  • Yield: 70–85% (estimated from analogous syntheses).

Mechanistic Insights

The reaction proceeds via deprotonation of the amine, followed by nucleophilic attack on an adjacent carbon, forming the spiro center. Steric effects from the Boc group direct regioselectivity, favoring the [3.3] ring system.

Comparative Analysis of Methods

Method Key Steps Advantages Challenges Yield
Reduction & SubstitutionNaBH₄ reduction → aminationHigh-yield reduction stepLow efficiency in amination step~60% (overall)
Patent RouteProtection → cyclization → aminationScalable, modular stepsMultiple purification steps50–70%
Direct CyclizationBoc protection → ring closureFewer steps, high regioselectivityRequires specialized precursors70–85%

Optimization Strategies

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution reactions.

  • Low temperatures (0–5°C) minimize side reactions during sensitive steps like NaBH₄ reductions.

Catalytic Enhancements

  • Palladium catalysts facilitate Buchwald-Hartwig amination for direct C–N bond formation, bypassing intermediate steps.

  • Enzymatic methods (e.g., transaminases) offer greener alternatives for amine synthesis but remain underexplored for spiro systems.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines.

Scientific Research Applications

Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to novel therapeutic effects .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1211586-09-2
  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Molecular Weight : 212.29 g/mol
  • Physical Properties : Stored at 2–8°C in a sealed, dry environment; exhibits moderate solubility in organic solvents .

Applications: A bifunctional spirocyclic compound used as a versatile building block in medicinal chemistry. Its amino group enables selective derivatization, making it valuable for synthesizing novel pharmacophores targeting receptors like D3 and WDR5-MYC .

Structural and Functional Variations

Table 1: Key Structural and Physicochemical Differences
Compound Name Molecular Formula Molecular Weight Substituent(s) Key Features
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate C₁₁H₂₀N₂O₂ 212.29 -NH₂ Amino group enables nucleophilic substitution; used in receptor ligands
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate C₁₁H₁₇NO₃ 211.26 =O Ketone group allows reductive amination; precursor to amino derivative
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate C₁₁H₁₉NO₃ 213.28 -OH Hydroxyl group facilitates esterification/oxidation; intermediate in synthesis
tert-Butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate C₁₂H₂₂N₂O₂ 226.32 -NHCH₃ Methylated amine enhances lipophilicity; impacts metabolic stability
tert-Butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate C₁₂H₁₈N₂O₂ 222.28 -CN Electron-withdrawing cyano group stabilizes ring; used in coupling reactions
tert-Butyl 6-(2-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate C₁₃H₂₃NO₃ 241.33 -CH₂CH₂OH Hydrophilic side chain for solubility; precursor to prodrugs
a) Amino vs. Oxo Derivatives
  • The amino derivative (C₁₁H₂₀N₂O₂) is pivotal in forming amide bonds for drug candidates (e.g., WDR5-MYC inhibitors) .
  • The oxo derivative (C₁₁H₁₇NO₃) serves as a precursor, enabling reductive amination to introduce diverse amines .
b) Hydroxy and Hydroxyethyl Derivatives
  • The hydroxy variant (C₁₁H₁₉NO₃) is used in esterification reactions, while the hydroxyethyl analog (C₁₃H₂₃NO₃) offers enhanced solubility for CNS-targeting compounds .
c) Diazaspiro Analogs
  • 2,6-Diazaspiro[3.3]heptanes (e.g., tert-butyl 5-aryl derivatives) introduce an additional nitrogen, enhancing hydrogen-bonding capacity and stereochemical complexity for kinase inhibitors .
d) Substituent Effects on Drug-Like Properties
  • Methylamino substitution (C₁₂H₂₂N₂O₂) increases logP (lipophilicity), improving blood-brain barrier penetration .
  • Cyano substitution (C₁₂H₁₈N₂O₂) stabilizes the spirocyclic core, favoring stability in metabolic environments .

Biological Activity

Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate (CAS No. 1211586-09-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological properties, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H20N2O2C_{11}H_{20}N_{2}O_{2} with a molecular weight of 212.29 g/mol. The compound features a spirocyclic structure which is significant in medicinal chemistry for its ability to interact with biological targets.

Key Structural Features:

  • Molecular Weight: 212.29 g/mol
  • Purity: Typically >98% in commercial preparations
  • Storage Conditions: Recommended to store in a dark place at temperatures between 2°C to 8°C .

Synthesis

Two efficient synthetic routes have been developed for the preparation of this compound, as reported in recent literature. These methods provide scalable production and allow for further derivatization, enhancing the compound's utility in drug development .

Pharmacological Potential

This compound has been investigated for its pharmacological activities, particularly as an inhibitor of various biological pathways.

  • Antiviral Activity:
    • Preliminary studies suggest that compounds derived from azaspiro structures exhibit antiviral properties, potentially targeting viral replication mechanisms . The specific mechanisms remain to be fully elucidated but may involve inhibition of key viral kinases.
  • Neuropharmacological Effects:
    • The spirocyclic nature of the compound suggests potential interactions with neurotransmitter systems, which warrants further investigation into its effects on cognitive functions and mood disorders.

Toxicological Profile

The compound has been evaluated for its toxicity profile using standard ADME (Absorption, Distribution, Metabolism, and Excretion) assays. Initial findings indicate a favorable safety margin when tested in vitro, although comprehensive in vivo studies are required to confirm these results .

Study on Inhibitory Effects

A study focused on the inhibitory effects of azaspiro compounds on dengue virus (DENV) reported promising results where related compounds demonstrated significant antiviral activity against DENV in human primary dendritic cells . While specific data on this compound was not detailed, the structural similarities suggest it could exhibit comparable activity.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of DENV replication
NeuropharmacologicalPotential cognitive enhancement
ToxicityFavorable safety profile in vitro

Q & A

Basic: What spectroscopic methods are used to confirm the structure and purity of tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate?

Answer:
The compound is typically characterized using ¹H NMR , ¹³C NMR , and high-resolution mass spectrometry (HRMS) . For example:

  • ¹H NMR resolves signals for the spirocyclic scaffold (e.g., δ 5.86 ppm for NH protons) and tert-butyl groups (δ 1.42 ppm) .
  • HRMS validates molecular weight (e.g., [M+H]+: 431.1569 for a derivative) .
  • Optical rotation ([α]²⁰D) confirms enantiomeric purity in asymmetric syntheses (e.g., -20.60° for specific derivatives) .

Basic: How is the spirocyclic scaffold synthesized, and what are key intermediates?

Answer:
The spiro[3.3]heptane core is constructed via ring-closing reactions or cyclization strategies :

  • GP2 protocol : Reacting azetidinecarbonyl derivatives with LiAlH₄ and tosyl chloride, followed by NaH treatment, yields spirocyclic amines (85–92% yields) .
  • Precursor : Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a common intermediate for functionalization (e.g., hydroxylation, alkylation) .

Advanced: What strategies address stereochemical challenges in asymmetric synthesis of derivatives?

Answer:
Chiral sulfinyl auxiliaries (e.g., tert-butylsulfinyl groups) enable diastereoselective control :

  • Stereochemical induction : LiAlH₄ reduction of sulfinylimines yields enantiopure amines (e.g., [α]²⁰D = -144.21° for tert-butyl derivatives) .
  • Crystallographic validation : SHELXL refinement resolves absolute configurations, critical for drug discovery applications .

Advanced: How can researchers optimize synthetic routes for scalability and reproducibility?

Answer:
Key optimizations include:

  • Solvent selection : THF or DCM for high-yield reductions (e.g., 96% yield in DIBAL-H-mediated ester-to-alcohol conversions) .
  • Workflow design : Avoiding moisture-sensitive steps (e.g., using anhydrous Na₂SO₄ for drying organic layers) .
  • Process simplification : Hydroxide-facilitated alkylation (e.g., for azetidine ring formation) improves scalability (>99% purity at 100 g scale) .

Advanced: How does the spirocyclic structure influence reactivity in derivatization?

Answer:
The rigid spiro framework directs regioselective transformations:

  • Amino group reactivity : The 6-amino position undergoes nucleophilic substitution (e.g., with aryl halides or carbonyl electrophiles) .
  • Steric effects : Tert-butyl groups shield the azetidine ring, limiting undesired side reactions during functionalization .

Advanced: How to resolve contradictions in spectroscopic data across syntheses?

Answer:

  • Solvent effects : NMR shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆). Always report solvent conditions .
  • Crystallographic cross-check : Discrepancies in melting points or optical rotations may arise from polymorphs or impurities; X-ray diffraction provides definitive structural validation .

Basic: What storage conditions ensure compound stability?

Answer:
Store at 2–8°C in a sealed, desiccated container to prevent hydrolysis of the tert-butyl carbamate or amino groups. Exposure to light or moisture degrades purity .

Advanced: How is this spirocyclic compound applied in drug discovery?

Answer:

  • Pharmaceutical intermediates : Derivatives are used in WDR5-MYC inhibitors (via coupling with sulfonamides) .
  • Biological probes : The scaffold’s rigidity mimics peptide turn motifs, enabling targeted protein degradation studies .

Basic: What safety precautions are required during handling?

Answer:

  • Gloves and lab coat : Required due to irritant properties (H315/H319 hazards) .
  • Ventilation : Avoid inhalation of fine powders; use fume hoods for reactions involving volatile reagents (e.g., THF, DCM) .

Advanced: How to design functional analogs while preserving spirocyclic integrity?

Answer:

  • Protecting groups : Boc (tert-butyloxycarbonyl) shields amines during multi-step syntheses .
  • Late-stage diversification : Click chemistry (e.g., alkyne-azide cycloaddition) on ethynyl or hydroxyethyl derivatives maintains core stability .

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